![molecular formula C21H26N4O6S B2894114 4-(2-(3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide CAS No. 894017-85-7](/img/structure/B2894114.png)
4-(2-(3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide
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Overview
Description
The compound contains several functional groups including a ureido group, an ethyl group, a benzenesulfonamide group, and a 3,4-dimethoxyphenyl group. These groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis of this compound’s structure .Chemical Reactions Analysis
The compound’s reactivity would depend on its functional groups. For instance, the ureido group might participate in acid-base reactions, while the benzenesulfonamide group could undergo electrophilic aromatic substitution .Scientific Research Applications
Anticancer Research
This compound exhibits properties that make it a candidate for anticancer drug research. The presence of the tetrahydroquinoline moiety, which is known for a broad range of biological activities, suggests its potential use as an NF-κB inhibitor . NF-κB is a protein complex that controls DNA transcription and is known to play a role in cancer progression. Inhibiting this pathway could be beneficial in developing new anticancer therapies.
Alzheimer’s Disease Treatment
The compound has shown promise in the treatment of Alzheimer’s disease. It can bind with alpha7nAChR, a receptor involved in the disease’s pathology . By acting on amyloid protein, it may reduce the toxic effects on nerve cells caused by beta-amyloid, which is implicated in Alzheimer’s disease. This suggests its application in creating medicines that resist Alzheimer’s disease.
Anti-inflammatory and Immunomodulatory Applications
Derivatives of this compound have been identified as having potent anti-inflammatory and immunomodulatory properties . This makes it a potential therapeutic agent for treating various inflammatory disorders and could be used to modulate immune responses in diseases where inflammation plays a significant role.
Antibacterial and Antifungal Applications
The compound’s structure suggests it could be used to develop new antibacterial and antifungal agents . Its potential to interfere with microbial cell processes could lead to the creation of new classes of antibiotics and antifungals, addressing the growing concern of antibiotic resistance.
Neuroprotective Effects
Research indicates that the compound may have neuroprotective effects, which could be beneficial in treating brain disorders where neuroinflammation is involved . This includes diseases like multiple sclerosis and Parkinson’s disease, where protecting nerve cells from damage is crucial.
Material Science
In material science, the compound could be used in the production of new materials due to its complex molecular structure . Its derivatives could serve as precursors for more complex molecules with applications in creating innovative materials with specific desired properties.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(4-sulfamoylphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O6S/c1-30-18-8-5-16(12-19(18)31-2)25-13-15(11-20(25)26)24-21(27)23-10-9-14-3-6-17(7-4-14)32(22,28)29/h3-8,12,15H,9-11,13H2,1-2H3,(H2,22,28,29)(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPIFFCTKMCYCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide |
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